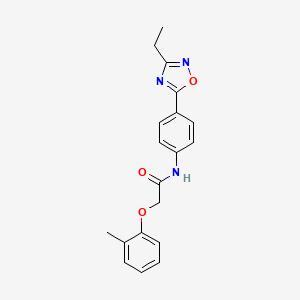
3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic compound that has been widely used in scientific research as a tool to investigate various biological processes. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the mechanism of action of this enzyme.
作用机制
The mechanism of action of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves the inhibition of PARP. PARP is an enzyme that catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process is involved in DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and inhibits its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of PARP. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, which can be beneficial in cancer treatment. In addition, inhibition of PARP can also lead to the suppression of inflammation and oxidative stress, which are involved in various diseases, such as neurodegenerative diseases and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments is its specificity towards PARP. This compound has a high affinity towards the catalytic domain of PARP, which makes it a valuable tool for studying the mechanism of action of this enzyme. In addition, this compound has been shown to have low toxicity towards normal cells, which makes it a potential candidate for cancer treatment.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of selectivity towards different PARP isoforms. PARP consists of several isoforms, and inhibition of specific isoforms may have different biological effects. In addition, the use of this compound in in vivo experiments may be limited due to its poor solubility and bioavailability.
未来方向
There are several future directions for the use of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in scientific research. One of the main directions is the development of more selective PARP inhibitors that can target specific isoforms of this enzyme. In addition, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, may have synergistic effects in cancer treatment. Furthermore, the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may also be explored in future research.
合成方法
The synthesis of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is then reacted with 3-chlorobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学研究应用
3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been used in scientific research to investigate various biological processes. One of the main applications of this compound is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and inhibition of this enzyme can have therapeutic potential in cancer treatment. In addition, this compound has been used to study the role of PARP in various biological processes, such as inflammation, oxidative stress, and cell death.
属性
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-5-3-6-15-11-17(20(25)23-19(14)15)13-24(9-10-27-2)21(26)16-7-4-8-18(22)12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCQIZLGVUJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)



